![molecular formula C25H31N3O5 B13847906 (2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide](/img/structure/B13847906.png)
(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moiramide B is a peptide–polyketide hybrid compound with a bacterial origin. It was first isolated from Pseudomonas fluorescens and has shown significant antibiotic activity, particularly against gram-positive bacteria . The compound is known for its structurally conserved peptide part and a highly variable fatty acid side chain .
Méthodes De Préparation
Moiramide B is synthesized through a nonribosomal peptide synthetase–polyketide synthase hybrid pathway. The biosynthesis involves generating the unsaturated fatty acid, β-phenylalanine, and the unusual valinyl-succinimide unit from valine, glycine, and malonyl-CoA . The synthetic route includes introducing a terminal alkyne and subjecting it to click reactions and Sonogashira couplings, resulting in a library of moiramide B derivatives . Industrial production methods typically involve the use of automated flash chromatography and preparative high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Moiramide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the fatty acid side chain, affecting the compound’s activity.
Substitution: Common reagents used in substitution reactions include copper-catalyzed azide–alkyne cycloadditions (CuAAC) and Sonogashira couplings. The major products formed from these reactions are moiramide B derivatives with high and selective in vivo activities against bacteria such as Staphylococcus aureus.
Applications De Recherche Scientifique
Moiramide B has several scientific research applications:
Chemistry: It is used to study the synthesis and modification of peptide–polyketide hybrids.
Biology: The compound’s antibiotic properties make it a valuable tool for studying bacterial resistance mechanisms.
Mécanisme D'action
Moiramide B inhibits the carboxyltransferase component of acetyl-CoA carboxylase (ACC), affecting fatty acid biosynthesis in bacteria and thus their cell wall assembly . The succinimide head group tightly binds to the oxyanion hole of the enzyme in its enol or enolate form, while the valine-derived sidechain fills a hydrophobic pocket . The β-phenylalanine fragment increases the binding affinity by forming additional hydrogen bonds with the target .
Comparaison Avec Des Composés Similaires
Moiramide B is similar to other peptide–polyketide hybrids such as andrimid and moiramides A and C . These compounds share a similar biosynthetic pathway and structural features but differ in their fatty acid side chains and specific activities . Moiramide B is unique due to its potent in vivo antibiotic activity and its ability to inhibit ACC, making it a valuable compound for developing new antibacterial agents .
Propriétés
Formule moléculaire |
C25H31N3O5 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
(2Z)-N-[(1R)-3-[[3-methyl-1-[(3S,4S)-4-methyl-2,5-dioxopyrrolidin-3-yl]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylpropyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C25H31N3O5/c1-5-6-8-13-19(29)26-18(17-11-9-7-10-12-17)14-20(30)27-22(15(2)3)23(31)21-16(4)24(32)28-25(21)33/h5-13,15-16,18,21-22H,14H2,1-4H3,(H,26,29)(H,27,30)(H,28,32,33)/b6-5?,13-8-/t16-,18+,21-,22?/m0/s1 |
Clé InChI |
WMLLJSBRSSYYPT-WFIQAZFKSA-N |
SMILES isomérique |
CC=C/C=C\C(=O)N[C@H](CC(=O)NC(C(C)C)C(=O)[C@@H]1[C@@H](C(=O)NC1=O)C)C2=CC=CC=C2 |
SMILES canonique |
CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


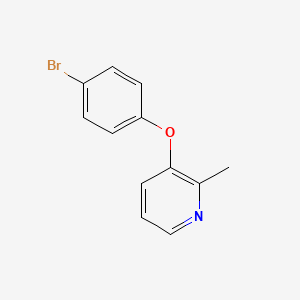

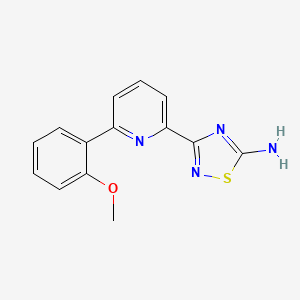
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)

![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
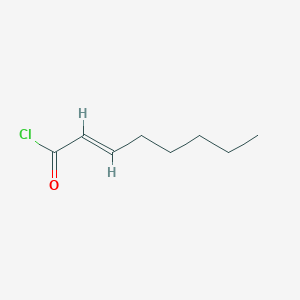
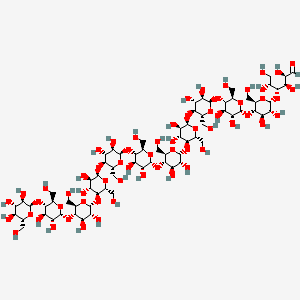
![3-Ethoxy-3-[4-[(3-propan-2-yloxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13847872.png)
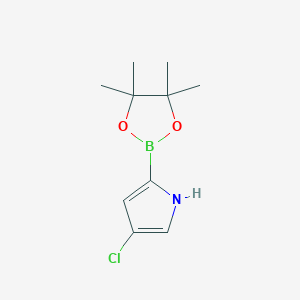
![sodium;2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13847878.png)
![N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide](/img/structure/B13847884.png)
![2-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13847885.png)
